molecular formula C25H34N2O3 B6023629 N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide

Cat. No. B6023629
M. Wt: 410.5 g/mol
InChI Key: MTRPPRCCPFDUBN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide, also known as DIBAL-H, is a reducing agent commonly used in organic chemistry. It is a white crystalline powder that is highly reactive and can reduce a wide range of functional groups.

Mechanism of Action

N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide reduces functional groups by donating a hydride ion to the substrate. The reaction proceeds through a transition state in which the hydride ion is transferred from this compound to the substrate. The resulting intermediate is then protonated to form the reduced product.
Biochemical and Physiological Effects:
This compound is not used in biochemical or physiological studies as it is a synthetic reducing agent used primarily in organic chemistry.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide is a highly reactive reducing agent that can reduce a wide range of functional groups. It is also easy to handle and store. However, it is highly flammable and reactive with water, so it must be handled with care. Additionally, it is not selective in its reduction, so it can reduce multiple functional groups in a substrate.

Future Directions

There are several future directions for the use of N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide in organic chemistry. One potential application is in the synthesis of new pharmaceuticals. This compound can be used to reduce specific functional groups in a substrate, allowing for the creation of new compounds with unique properties. Additionally, this compound can be used in the development of new catalysts for organic reactions. Finally, this compound can be used in the development of new synthetic routes for the production of fine chemicals.
Conclusion:
In conclusion, this compound is a versatile reducing agent with a wide range of applications in organic chemistry. Its ability to reduce a wide range of functional groups makes it a valuable tool for the synthesis of new compounds. While it has some limitations, its advantages make it a valuable tool for organic chemists. As research into the synthesis of new compounds and catalysts continues, this compound will likely play an important role in the development of new technologies and products.

Synthesis Methods

N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide can be synthesized by reacting lithium aluminum hydride with 2,4-dimethoxybenzyl chloride and 3-(3-methylbenzyl)piperidine. The reaction produces this compound as a white crystalline powder with a yield of around 70%.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide is a versatile reducing agent that has a wide range of applications in organic chemistry. It can be used to reduce aldehydes, ketones, esters, and carboxylic acids to their corresponding alcohols. It is also used in the synthesis of various pharmaceuticals, including antihistamines, antidepressants, and antipsychotics.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(3-methylphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-19-6-4-7-21(14-19)18-27-13-5-8-20(17-27)9-12-25(28)26-16-22-10-11-23(29-2)15-24(22)30-3/h4,6-7,10-11,14-15,20H,5,8-9,12-13,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRPPRCCPFDUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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